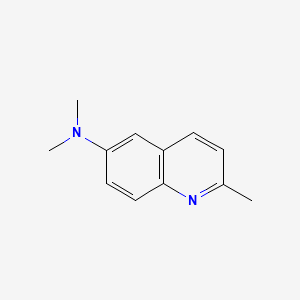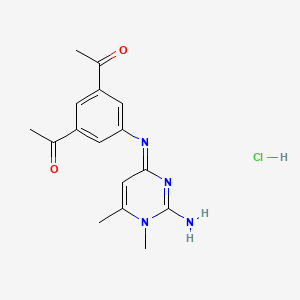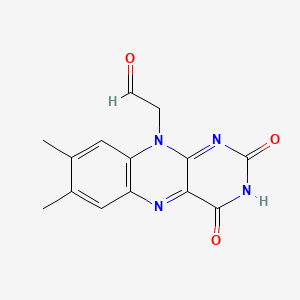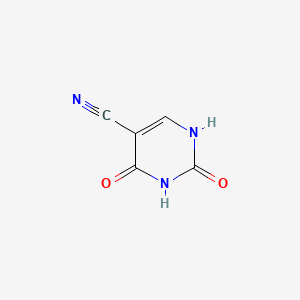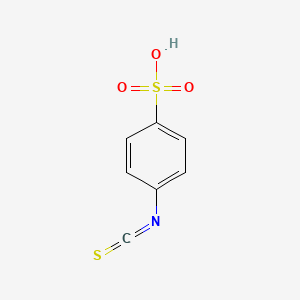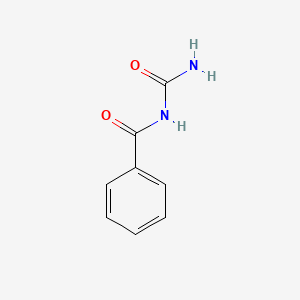
苯甲酰脲
概述
描述
Benzoylurea compounds are known primarily for their role as chitin synthesis inhibitors, particularly in pest management. Their development has been significant in the agricultural and food chemistry domain due to their low toxicity to mammals and beneficial insects (Sun, Liu, Zhang, & Wang, 2015).
Synthesis Analysis
Benzoylurea derivatives have been synthesized through various methods. One study describes the synthesis of medium ring lactams using a benzoylurea auxiliary, showcasing its potential in creating macrocyclic compounds (Brady, Khakham, Lessene, & Baell, 2011). Another method involved the solvent-free synthesis of N-benzoyl-(and N-substituted benzoyl)-N,N'dialkylureas under microwave radiation and dry heating (Neves Filho, Oliveira, & Srivastava, 2007).
Molecular Structure Analysis
The molecular structure of benzoylureas is characterized by their ability to form intramolecular hydrogen bonds, influencing their conformational behavior. These bonds are affected by steric and electronic effects, as well as the solvent environment, leading to a propensity for conformational interchange (Lessene, Smith, Gable, & Baell, 2009).
Chemical Reactions and Properties
Benzoylureas undergo various chemical reactions, leading to diverse biological activities. For instance, some benzoylurea derivatives have been synthesized as α-glucosidase/α-amylase inhibitors, indicating their potential in biochemical applications (Qamar et al., 2018).
Physical Properties Analysis
The physical properties of benzoylureas, such as solubility, melting point, and stability, are crucial for their application in various fields. However, specific details on these properties were not found in the reviewed literature and might require further research.
Chemical Properties Analysis
The chemical properties of benzoylureas, including their reactivity, stability, and interactions with other compounds, are integral to their functionality as insecticides and in other applications. The formation of specific molecular structures in reaction with other compounds, as detailed in some studies, highlights their chemical versatility (Bally et al., 1998).
科学研究应用
抗真菌应用
苯甲酰脲衍生物因其抗真菌特性而被研究。含有嘧啶部分的新型衍生物已显示出对多种真菌具有中等至良好的体外抗真菌活性,例如黄瓜、烟草和蓝莓中的灰葡萄孢,拟茎点霉属和立枯丝核菌。 一些化合物,如 4j 和 4l,分别对立枯丝核菌显示出 6.72 和 5.21 μg/mL 的 EC50 值 {svg_1}.
抗菌特性
在抗菌研究领域,苯甲酰脲衍生物被用于探索更有效、毒性更小的杀虫剂。 与硫二唑铜相比,这些化合物对稻黄单胞菌和柑橘黄单胞菌的体外抗菌活性较低 {svg_2}.
食品中杀虫剂检测
在果汁产品中检测到苯甲酰脲类杀虫剂,这表明该化合物在食品安全和质量控制中的相关性。 某些吸附剂上保留的苯甲酰脲用二氯甲烷更好地洗脱,这突出了选择正确溶剂进行分析程序的重要性 {svg_3}.
新型衍生物的合成
新型苯甲酰脲衍生物的合成是研究的活跃领域。 通过采用分子杂交,研究人员将苯甲酰脲与嘧啶部分结合,从而设计合成了一系列以活性嘧啶基团为特征的新型衍生物 {svg_4}.
分子对接研究
已经进行了分子对接模拟以了解苯甲酰脲衍生物与目标蛋白之间的相互作用。 例如,化合物 4l 与琥珀酸脱氢酶 (SDH) 的 SER-17 和 SER-39 形成氢键,为作用机制提供了见解 {svg_5}.
杀虫剂开发
对更有效、毒性更小的杀虫剂的追求导致了苯甲酰脲衍生物的利用。 这些研究旨在用具有较低环境影响和降低毒性的替代品取代目前的杀虫剂 {svg_6}.
生物活性评估
苯甲酰脲化合物还根据其生物活性进行评估,包括其作为杀虫剂的潜在用途。 这包括评估化合物对各种昆虫种类的功效并确定其安全性概况 {svg_7}.
作用机制
Target of Action
Benzoylurea, also known as N-carbamoylbenzamide, primarily targets the chitin synthase in various organisms . Chitin synthase is an enzyme that plays a crucial role in the synthesis of chitin, a key component of the exoskeleton in insects and the cell walls of fungi .
Mode of Action
Benzoylurea compounds act by inhibiting chitin synthase , thereby preventing the formation of chitin . This disruption in chitin synthesis leads to defects in the moulting process in insects and growth abnormalities in fungi . In addition, some benzoylurea derivatives have been found to interact with tubulin ligands , causing mitotic arrest in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by benzoylurea is the chitin synthesis pathway . By inhibiting chitin synthase, benzoylurea disrupts the normal synthesis of chitin, leading to downstream effects such as impaired moulting in insects and abnormal growth in fungi . In the context of cancer cells, benzoylurea derivatives can affect the cell cycle regulation pathway by interacting with tubulin ligands and inducing mitotic arrest .
Pharmacokinetics
The pharmacokinetic properties of benzoylurea derivatives can vary depending on their specific chemical structure . For instance, the introduction of a pyridyl group at the N’-end of the molecule has been found to improve the compound’s solubility, potentially enhancing its bioavailability .
Result of Action
The inhibition of chitin synthesis by benzoylurea results in disrupted moulting and egg hatch in insects, acting as an insect growth regulator . In fungi, it leads to abnormal growth . In the context of cancer cells, benzoylurea derivatives can induce mitotic arrest , leading to cell death .
安全和危害
Benzoylurea should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
Benzoylurea insecticides (BUs) are a class of pesticides that can interfere with the synthesis of chitin in the insect’s cuticle to stop the molting process. Through inhibiting the biological activity of the endocrines in insect systems, BUs can effectively prevent and eradicate the growth of target insects .
属性
IUPAC Name |
N-carbamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYILSDLIGTCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210317 | |
| Record name | Benzamide, N-(aminocarbonyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
614-22-2 | |
| Record name | Benzoylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-(aminocarbonyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE5G06JM9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details
















Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of benzoylurea insecticides?
A1: Benzoylureas are known to primarily act as chitin synthesis inhibitors. [] Chitin is a crucial component of insect exoskeletons and fungal cell walls. By disrupting chitin synthesis, benzoylureas prevent insects from properly forming their exoskeletons, ultimately leading to death. [, ]
Q2: How does the inhibition of chitin synthesis affect insects?
A3: By disrupting chitin synthesis, benzoylureas primarily affect the larval stages of insects, leading to molting disruption and mortality. [] This is because insects rely heavily on chitin synthesis during molting to form their new exoskeletons.
Q3: Is there a general molecular formula for benzoylurea compounds?
A3: Benzoylureas are a diverse group of compounds. They are characterized by the presence of a benzoyl group (C6H5CO-) linked to a urea group (NHCONH2). Specific molecular formulas and weights vary depending on the substituents attached to the core benzoylurea structure.
Q4: What spectroscopic techniques are commonly used to characterize benzoylureas?
A5: Common techniques used for structural characterization include:* Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 19F NMR are frequently used to determine the structure and purity of synthesized benzoylurea derivatives. [, ]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and formula of the synthesized compounds. [, ] * Infrared Spectroscopy (IR): IR spectroscopy can be used to identify functional groups present in the benzoylurea molecule. [] * Ultraviolet-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy is used to analyze the absorbance/transmittance characteristics of benzoylureas, which can be helpful for identification and quantification. [, , ]
Q5: How do structural modifications of benzoylureas influence their biological activity?
A6: SAR studies have shown that modifications to the benzoylurea core structure can significantly impact their insecticidal activity, potency, and selectivity. [, ] For example:
- Substitutions at the para position of the anilide ring in benzoylphenylureas have been shown to influence insecticidal activity. [, ]
- Introducing carbamate groups based on the bipartite model of the sulfonylurea receptor binding site has resulted in compounds with improved larvicidal activity against various insects. []
- Incorporating a pyrimidine moiety into the benzoylurea structure has led to compounds with promising antifungal activities, particularly against Rhizoctonia solani. []
- Modifications to enhance water solubility have been explored, as benzoylureas are generally hydrophobic. []
Q6: How is computational chemistry applied in benzoylurea research?
A7: Computational methods play a significant role in:* Molecular Docking: Docking studies help predict the binding interactions and affinities of benzoylurea derivatives with target proteins, such as chitin synthase or sulfonylurea receptors. [, , , , ] This information guides the design of more potent and selective compounds.* Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the structural features of benzoylureas with their biological activities, allowing researchers to predict the activity of novel compounds and optimize existing ones. [, , ]
Q7: What analytical techniques are commonly employed for the detection and quantification of benzoylurea residues?
A8: Various analytical techniques are used, including:* High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of benzoylurea residues in various matrices, including water, food, and biological samples. [, , , , , , , , , , ]* Mass Spectrometry (MS): Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides high sensitivity and selectivity for benzoylurea analysis. [, , , ]* Ultraviolet Detection (UV): UV detection is commonly used in HPLC methods for benzoylurea analysis. [, , , ]* Fluorescence Detection: This method, often combined with post-column photochemically induced fluorescence (PIF) derivatization, enhances sensitivity for trace analysis of benzoylureas. [, , ]
Q8: Have cases of benzoylurea resistance been reported in insects?
A9: Yes, resistance to benzoylurea insecticides has been documented in several insect species, including Plutella xylostella (diamondback moth) and Frankliniella occidentalis (western flower thrips). [, ]
Q9: What are the known mechanisms of benzoylurea resistance?
A10: Resistance mechanisms can involve:* Target-site mutations: A single amino acid substitution in the CHS1 gene (e.g., I1042M in P. xylostella and I1017F in Tetranychus urticae) has been linked to high levels of resistance to benzoylureas and other chitin synthesis inhibitors. []* Metabolic resistance: Enhanced detoxification of benzoylureas by insect enzymes can contribute to resistance. []
Q10: Is there cross-resistance between benzoylureas and other insecticide classes?
A11: The discovery of the shared target site (CHS1) for benzoylureas, etoxazole, and buprofezin suggests a potential for cross-resistance among these insecticide classes. [] This highlights the need for careful resistance management strategies, such as rotating insecticides with different modes of action.
Q11: What are the environmental concerns associated with benzoylurea insecticides?
A12: While generally considered less toxic to mammals than other insecticide classes, benzoylureas pose risks to:* Aquatic invertebrates and crustaceans: These organisms are highly sensitive to chitin synthesis inhibitors. [] * Non-target insects: The use of benzoylureas can negatively impact beneficial insect populations, including pollinators and natural enemies of pests.
Q12: What research is being done to minimize the environmental impact of benzoylureas?
A12: Research efforts are focused on:* Developing more selective benzoylureas: By designing compounds that specifically target pest species, the impact on non-target organisms can be reduced. * Understanding benzoylurea degradation: Investigating the degradation pathways and rates of benzoylureas in the environment is crucial for assessing their persistence and potential for bioaccumulation.
Q13: Are there applications of benzoylureas beyond insecticides?
A14: Yes, research has explored the potential of benzoylurea derivatives as:* Anticancer agents: Some benzoylureas exhibit antiproliferative activity against cancer cell lines, likely due to their interaction with microtubules. [, , , ]* Antifungal agents: Several benzoylurea derivatives display promising antifungal activity, particularly against plant pathogenic fungi. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



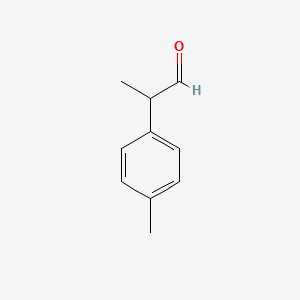

![3-(2-Methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1208124.png)

